molecular formula C9H10FNO B2696163 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL CAS No. 1824060-69-6

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL

Cat. No.: B2696163
CAS No.: 1824060-69-6
M. Wt: 167.183
InChI Key: YHHJEZBNNMFUEE-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoroquinoline.

    Hydroxylation: The key step involves the hydroxylation of the 4th position of the quinoline ring. This can be achieved using various hydroxylating agents under controlled conditions.

    Reduction: The quinoline ring is then reduced to form the tetrahydroquinoline structure. This reduction can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced further to form fully saturated derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Fluorine-substituted quinoline derivatives with different functional groups.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Comparison:

  • Uniqueness: The presence of a hydroxyl group at the 4th position in 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL distinguishes it from other similar compounds. This functional group enhances its reactivity and potential biological activities.
  • Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHJEZBNNMFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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